
8-(3,3-DMA)-3-methylgalangin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-methyl-8-prenylgalangin is a 7-hydroxyflavonol that is 3-O-methylgalangin substituted by a prenyl group at position 8. It is a 7-hydroxyflavonol, a dihydroxyflavone and a monomethoxyflavone. It derives from a galangin.
Scientific Research Applications
Synthesis and Rearrangement
The synthesis of 8-(1,1-Dimethylallyl)-chrysin and 8-(1,1-dimethylallyl)-3-methylgalangin involves a sigmatropic rearrangement process. This synthesis method yielded 8-(1,1-dimethylallyl)-3-methylgalangin with a success rate of 73%, demonstrating the effectiveness of the method using anhydrous sodium acetate and acetic anhydride as solvents (Barron & Mariotte, 1994).
Derivatives and Chemical Reactions
3-O-Methylgalangin, a compound related to 8-(3,3-DMA)-3-methylgalangin, can react with prenyl bromide to yield various derivatives, including 6,8-di-C-prenyl and 6-C-prenyl derivatives. This illustrates the potential for chemical modifications and the creation of new compounds derived from 8-(3,3-DMA)-3-methylgalangin (Jain & Zutshi, 1973).
Biotransformation and Cytotoxicity
Galangin derivatives, including 3-O-methylgalangin, were biotransformed into novel metabolites using fungal strains. These metabolites were evaluated for cytotoxic activities against various cancer cell lines. This highlights the potential therapeutic applications of 8-(3,3-DMA)-3-methylgalangin derivatives in cancer treatment (Han, Xiao, & Lee, 2021).
Anticancer Properties
3-O-Methylgalangin, a related compound, has shown effectiveness in inhibiting metastatic features in liver cancer cells. This suggests potential applications of 8-(3,3-DMA)-3-methylgalangin and its derivatives in the treatment and management of cancer (Chien et al., 2015).
properties
Product Name |
8-(3,3-DMA)-3-methylgalangin |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-methoxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H20O5/c1-12(2)9-10-14-15(22)11-16(23)17-18(24)21(25-3)19(26-20(14)17)13-7-5-4-6-8-13/h4-9,11,22-23H,10H2,1-3H3 |
InChI Key |
OYPUUKBKGMMPPS-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



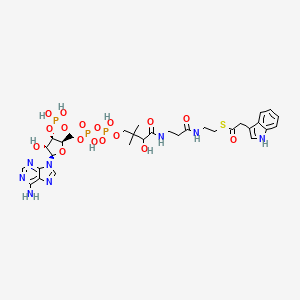
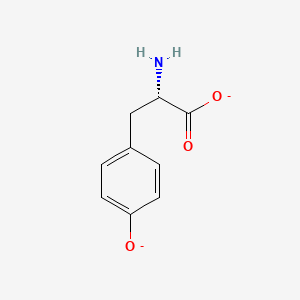
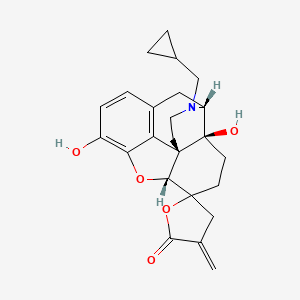

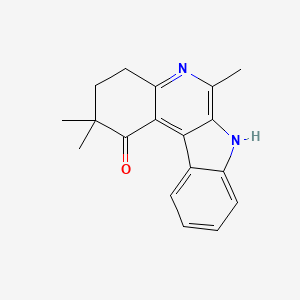
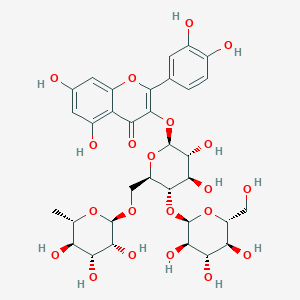
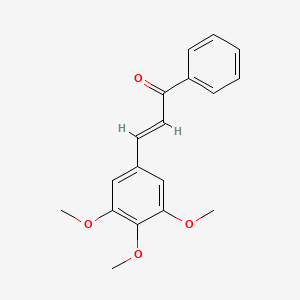

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

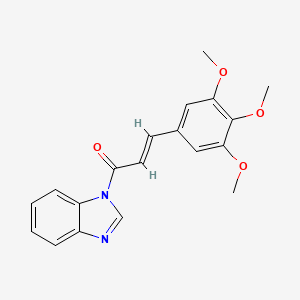

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)
